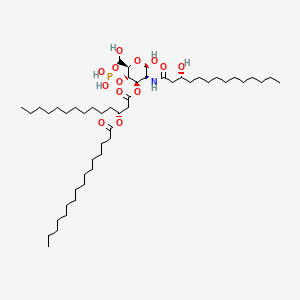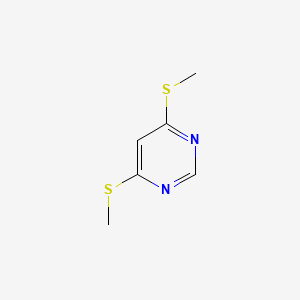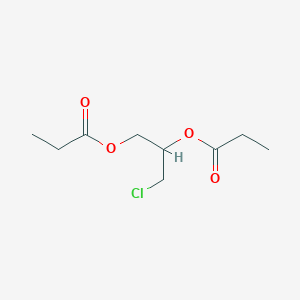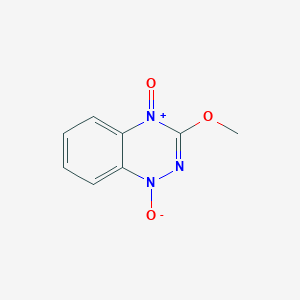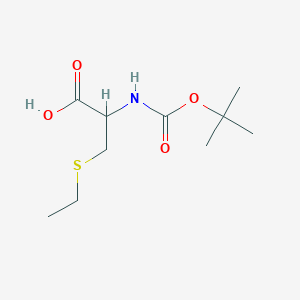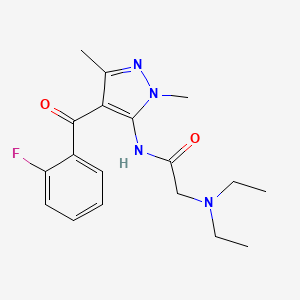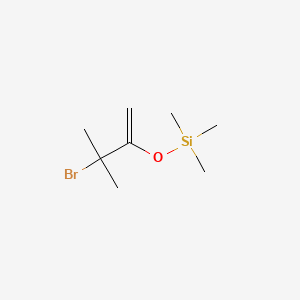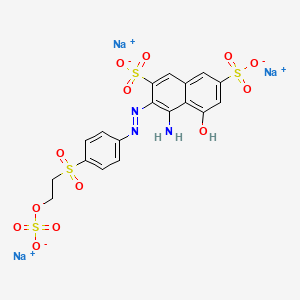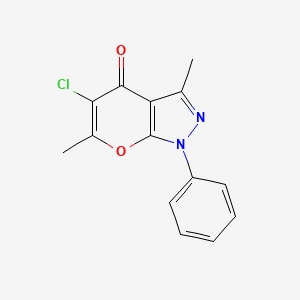
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester is a complex organic compound with a unique structure. This compound is characterized by its tricyclic benzotriazole core, which is fused with a methano bridge and substituted with a phenyl group and dimethyl ester functionalities. The compound’s intricate structure makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The ester groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-5-methyl-
- 4,7-Methano-1H-indene, 1,2,3,4,5,6,7,8,8-nonachloro-2,3,3a,4,7,7a-
Uniqueness
4,7-Methano-1H-1,2,3-benzotriazole-3a,7a-dicarboxylic acid, 4,5,6,7-tetrahydro-1-phenyl-, dimethyl ester stands out due to its tricyclic structure and the presence of both a methano bridge and ester functionalities. These features confer unique chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
56382-90-2 |
|---|---|
Molekularformel |
C17H19N3O4 |
Molekulargewicht |
329.35 g/mol |
IUPAC-Name |
dimethyl 5-phenyl-3,4,5-triazatricyclo[5.2.1.02,6]dec-3-ene-2,6-dicarboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-23-14(21)16-11-8-9-12(10-11)17(16,15(22)24-2)20(19-18-16)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3 |
InChI-Schlüssel |
RYEXOAVTRFBHAK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12C3CCC(C3)C1(N(N=N2)C4=CC=CC=C4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


